![molecular formula C18H22O2 B033005 (13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 23392-54-3](/img/structure/B33005.png)
(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrenes and their derivatives, including those with specific methyl and hydroxyl groups, often involves complex reactions such as aromatisation, Stobbe condensation, and the Grignard reaction. For instance, derivatives have been synthesized through the aromatisation of diketones where rings C and D are both saturated, employing the mechanism of aromatisation for structural formation (Coombs, 1966). Additionally, the Stobbe condensation method has been utilized for the synthesis of 17-ketones from naphthalenes or tetralones (Coombs, S. Jaitly, & F. Crawley, 1970).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrenes has been analyzed through various methods, including X-ray crystallography and molecular orbital calculations. Such studies aim to understand the compound's geometry, charge distribution, and the energies of the highest occupied and lowest unoccupied molecular orbitals. The structural analyses provide insights into the compound's planarity and the strain induced by specific substituents, which may correlate with its carcinogenic potential (Clayton et al., 1983).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes undergo various chemical reactions, including oxidation and reduction processes, that lead to the formation of metabolites with significant biological activities. The mutagenicity and carcinogenicity of these compounds and their metabolites have been studied extensively, revealing that certain dihydrodiol metabolites exhibit high tumorigenic activity (Coombs & T. Bhatt, 1982). The metabolites' structures have been established through spectral analysis and comparisons with synthetic derivatives, highlighting the role of specific hydroxylation patterns in their biological activity (Coombs et al., 1980).
Physical Properties Analysis
The physical properties of cyclopenta[a]phenanthrenes, including their crystalline structure and intramolecular interactions, have been elucidated through X-ray diffraction analysis. Such studies reveal the presence of long interannular single bonds and anisotropic shielding of hydrogens, which are attributed to the saturated polycyclic ring system's reduced strain (Masnovi, J. Masnovi, & S. Schildcrout, 2016).
Chemical Properties Analysis
The chemical properties of cyclopenta[a]phenanthrenes are closely related to their molecular structure and have significant implications for their reactivity and biological activity. Studies on the synthesis and properties of diindeno-fused cyclopenta[def]phenanthren-4-ones highlight the versatility of these compounds in chemical reactions, such as those leading to the formation of fused ring systems via benzannulated enediynyl propargylic alcohols (Xiaoqing Han, Yanzhong Zhang, & Kung K. Wang, 2005).
Eigenschaften
IUPAC Name |
(13S,14S,17S)-13-methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYDUSMQFLTKBQ-BZSNNMDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701047903 |
Source


|
| Record name | Estra-1,3,5(10),8-tetraene-3,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
CAS RN |
23392-54-3 |
Source


|
| Record name | 17β-Δ8,9-Dehydroestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23392-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estra-1,3,5(10),8-tetraene-3,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

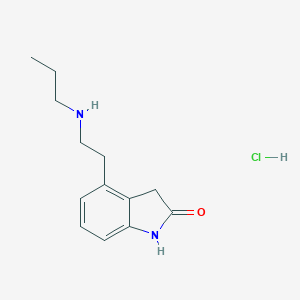

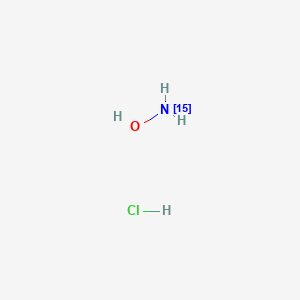
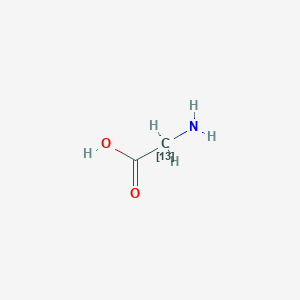
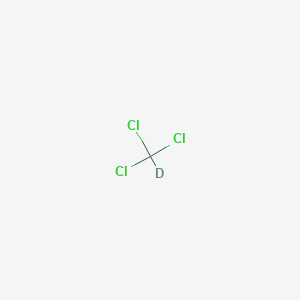
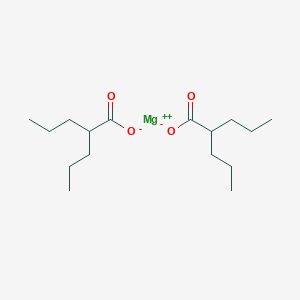
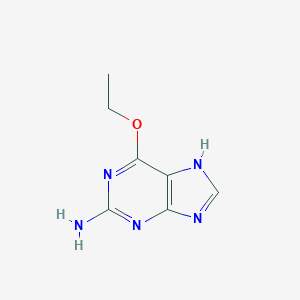
![2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B32949.png)
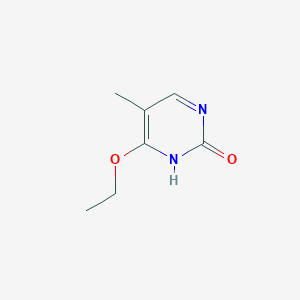
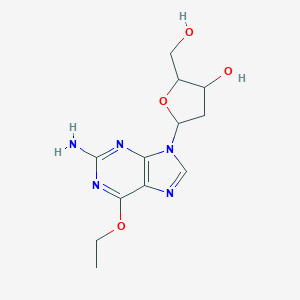
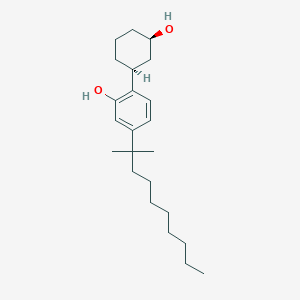
![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)
![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B32966.png)
![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)